N-([2,3'-bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-([2,3’-bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that combines the structural features of bipyridine and chromene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide typically involves the coupling of bipyridine derivatives with chromene carboxylic acid derivatives. One common method includes the use of metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Stille coupling . These reactions often require palladium or nickel catalysts and are conducted under inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
N-([2,3’-bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The bipyridine moiety can chelate metal ions, affecting metalloproteins and enzymes . The chromene structure can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with different coordination properties.
1,10-Phenanthroline: A related compound with similar chelating abilities.
Uniqueness
N-([2,3’-bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of bipyridine and chromene structures, providing a versatile platform for various applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse fields make it a valuable compound for research and industrial use .
Properties
IUPAC Name |
4-oxo-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-18-11-20(27-19-6-2-1-5-16(18)19)21(26)24-12-14-7-9-23-17(10-14)15-4-3-8-22-13-15/h1-11,13H,12H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOHOBUKFLGXIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=CC(=NC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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